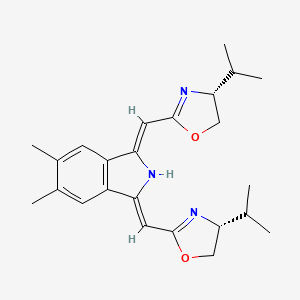
(4R,4'R)-2,2'-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes isoindoline and dihydrooxazole rings, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves multiple steps, including the formation of isoindoline and dihydrooxazole intermediates. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired stereochemistry and yield.
Formation of Isoindoline Intermediate: This step involves the condensation of an appropriate aromatic aldehyde with a primary amine under acidic conditions to form the isoindoline ring.
Formation of Dihydrooxazole Intermediate: The dihydrooxazole ring is typically synthesized through the cyclization of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the isoindoline and dihydrooxazole intermediates through a methanylylidene linkage, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the reproducibility and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the isoindoline or dihydrooxazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of new treatments for various diseases.
Industry
In industry, (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) lies in its specific stereochemistry and the presence of isopropyl groups on the dihydrooxazole rings. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C24H31N3O2 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(4R)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H31N3O2/c1-13(2)21-11-28-23(26-21)9-19-17-7-15(5)16(6)8-18(17)20(25-19)10-24-27-22(12-29-24)14(3)4/h7-10,13-14,21-22,25H,11-12H2,1-6H3/b19-9-,20-10-/t21-,22-/m0/s1 |
Clé InChI |
YZRSRZXLFOXLOS-GYDWCZOJSA-N |
SMILES isomérique |
CC1=CC\2=C(/C(=C/C3=N[C@@H](CO3)C(C)C)/N/C2=C\C4=N[C@@H](CO4)C(C)C)C=C1C |
SMILES canonique |
CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C(C)C)NC2=CC4=NC(CO4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
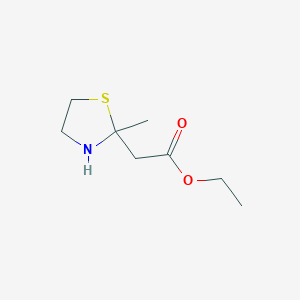
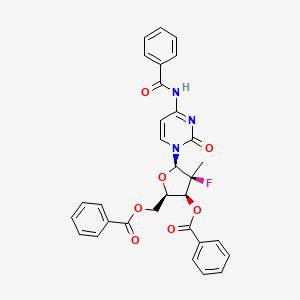
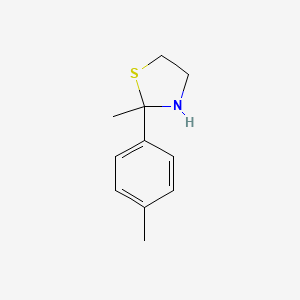
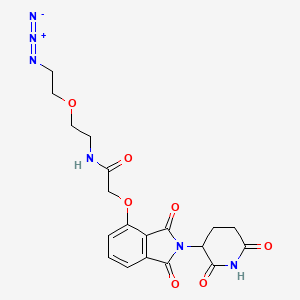
![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
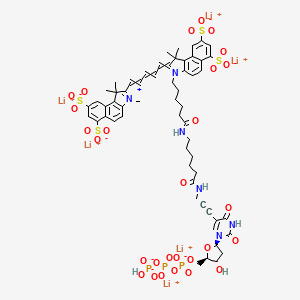
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
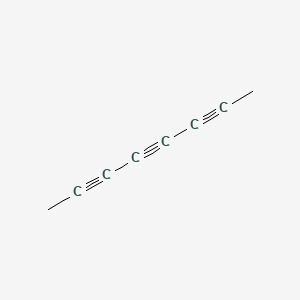
![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
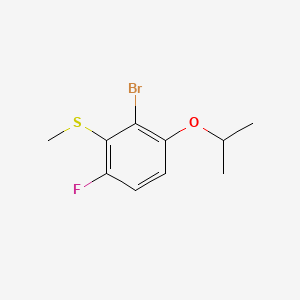
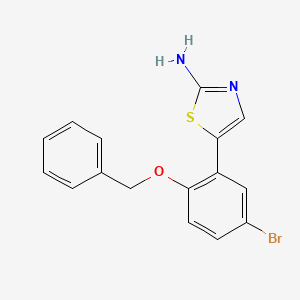
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
